![molecular formula C7H7Cl B143778 1-Chloro-3-ethynylbicyclo[1.1.1]pentane CAS No. 128010-98-0](/img/structure/B143778.png)
1-Chloro-3-ethynylbicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-ethynylbicyclo[1.1.1]pentane, also known as TMS-ethynyl-Cp*Cl, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the bicyclo[1.1.1]pentane family, which is known for its high strain energy and reactivity. In 1.1]pentane.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane is not well understood. However, it is believed that the high strain energy of the bicyclo[1.1.1]pentane ring system makes it highly reactive towards other molecules. This reactivity can be harnessed for various applications in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane. However, it is believed that this compound is not biologically active and does not interact with biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane is its high reactivity, which makes it a valuable building block for the synthesis of complex organic molecules. However, the high reactivity of this compound also makes it difficult to handle and store. Additionally, the limited research on the biochemical and physiological effects of this compound makes it difficult to use in biological applications.
Direcciones Futuras
There are several future directions for the research on 1-Chloro-3-ethynylbicyclo[1.1.1]pentane. One direction is to explore its potential applications in materials science. The high strain energy of the bicyclo[1.1.1]pentane ring system makes it a promising candidate for the development of high-performance materials. Another direction is to study the reactivity of this compound towards various molecules and explore its potential applications in organic synthesis. Finally, further research is needed to understand the biochemical and physiological effects of this compound and its potential applications in biological systems.
Conclusion:
In conclusion, 1-Chloro-3-ethynylbicyclo[1.1.1]pentane is a highly reactive and promising compound that has potential applications in various fields of science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to explore the full potential of this compound and its applications in various fields of science.
Métodos De Síntesis
The synthesis of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane involves the reaction of 1,5-cyclooctadiene with trimethylsilylacetylene in the presence of a catalytic amount of a transition metal complex. The reaction proceeds via a cycloaddition reaction, which results in the formation of the bicyclo[1.1.1]pentane ring system. The resulting compound is then chlorinated using thionyl chloride to yield 1-Chloro-3-ethynylbicyclo[1.1.1]pentane.
Aplicaciones Científicas De Investigación
1-Chloro-3-ethynylbicyclo[1.1.1]pentane has been studied extensively for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of organic synthesis. Due to its high reactivity and strain energy, 1-Chloro-3-ethynylbicyclo[1.1.1]pentane can be used as a powerful building block for the synthesis of complex organic molecules.
Propiedades
Número CAS |
128010-98-0 |
|---|---|
Nombre del producto |
1-Chloro-3-ethynylbicyclo[1.1.1]pentane |
Fórmula molecular |
C7H7Cl |
Peso molecular |
126.58 g/mol |
Nombre IUPAC |
1-chloro-3-ethynylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C7H7Cl/c1-2-6-3-7(8,4-6)5-6/h1H,3-5H2 |
Clave InChI |
XGYSZJSCMIPMLV-UHFFFAOYSA-N |
SMILES |
C#CC12CC(C1)(C2)Cl |
SMILES canónico |
C#CC12CC(C1)(C2)Cl |
Sinónimos |
Bicyclo[1.1.1]pentane, 1-chloro-3-ethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



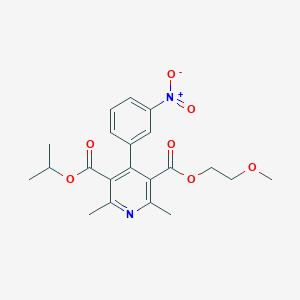
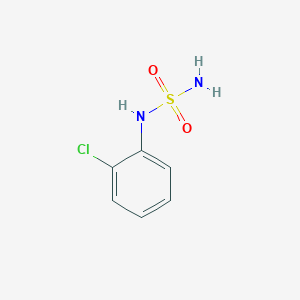
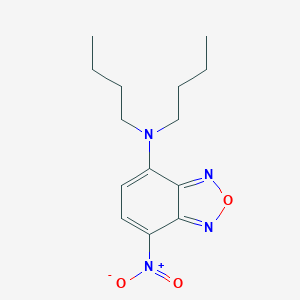
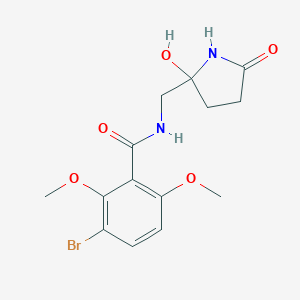
![[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B143701.png)
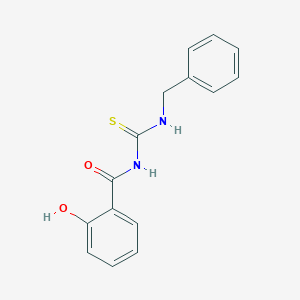
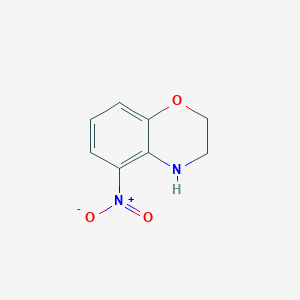
![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)
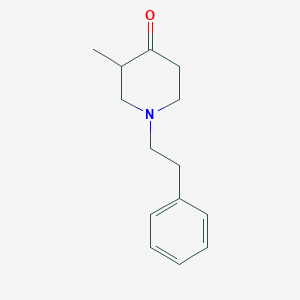
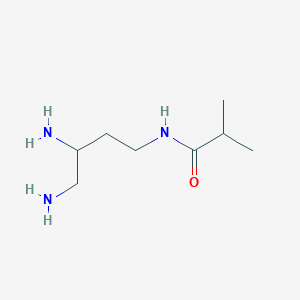
![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)
![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)
![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)
![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)